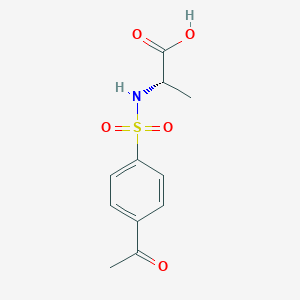

(2S)-2-(4-Acetylbenzenesulfonamido)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h3-7,12H,1-2H3,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHENZMYFROYGBF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Acetylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

Pharmaceutical Applications

-

Photodynamic Therapy (PDT) :

- The compound has been identified as a promising photosensitizer in photodynamic therapy, which combines light, photosensitizers, and molecular oxygen to selectively destroy cancer cells. This application leverages the compound's ability to absorb light and generate reactive oxygen species that can induce cell death in targeted tissues.

-

Antimicrobial Activity :

- Research indicates that derivatives of sulfonamide compounds, including (2S)-2-(4-acetylbenzenesulfonamido)propanoic acid, exhibit antimicrobial properties. This is particularly relevant for developing treatments against bacterial infections. Studies have shown that such compounds can inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

-

Enzyme Inhibition :

- The compound has shown potential in inhibiting carbonic anhydrases, which are enzymes involved in various physiological processes and are targets for cancer therapy. Specific derivatives have demonstrated selectivity for certain isoforms of carbonic anhydrases, indicating their potential use in anticancer strategies .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for various chemical modifications. Its applications include:

- Synthesis of Complex Molecules :

- The compound can be utilized to create more complex organic molecules through reactions such as acylation and sulfonamidation. These reactions can lead to the development of new pharmaceuticals with improved efficacy or reduced side effects.

Case Studies and Research Findings

- Antioxidant Properties :

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of (2S)-2-(4-Acetylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in the desired therapeutic or functional effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features can be compared to related molecules:

Table 1: Structural Comparison

*Calculated based on formula C₁₁H₁₃NO₅S.

Key Observations :

- Electron Effects: The acetyl group (-COCH₃) in the target compound is moderately electron-withdrawing, comparable to the nitro group (-NO₂) in (2S)-2-(4-nitrophenyl)propanoic acid but less so than the methoxy group (-OCH₃), which is electron-donating .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Inferred from acetyl group’s hydrophobic nature.

†Estimated based on electron-withdrawing substituent effects lowering pKa.

‡Predicted using fragment-based methods.

Key Observations :

- Acidity: The acetyl group lowers the pKa of the propanoic acid group compared to hydroxyl-substituted analogs, enhancing ionization in physiological conditions.

- Solubility : Hydroxyl groups (e.g., in ) improve water solubility, whereas acetyl and nitro groups reduce it due to hydrophobicity .

Biological Activity

(2S)-2-(4-Acetylbenzenesulfonamido)propanoic acid, also known as a derivative of propanoic acid with a sulfonamide group, has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C11H13NO5S

- Molecular Weight : 273.29 g/mol

- Chemical Structure : The compound features a propanoic acid backbone with an acetylbenzenesulfonamide moiety, contributing to its biological activity.

1. Antibacterial Activity

Research has indicated that derivatives of propanoic acid exhibit significant antibacterial properties. A study evaluating various 2-arylthiazolidine-4-carboxylic acid derivatives found that compounds similar to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Findings : Some derivatives demonstrated lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics like Penicillin G and Kanamycin B, suggesting a potential for developing new antibacterial agents from this class of compounds .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably:

- Cell Lines Tested : A549 (non-small cell lung cancer)

- Results : Certain derivatives were able to reduce cell viability significantly, with reductions exceeding 50% in some cases. For example, compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous Vero cells .

3. Anti-inflammatory Activity

The compound's role in modulating inflammatory responses has also been investigated. It appears to influence the production of key inflammatory mediators:

- Mechanism : The compound may inhibit the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, leading to reduced inflammation.

- Cytokine Production : Studies have shown that certain derivatives can significantly decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | Key Findings |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Lower MICs than standard antibiotics |

| Anticancer | A549 (lung cancer cells) | Over 50% reduction in cell viability |

| Anti-inflammatory | PBMCs | Decreased TNF-α and IL-6; increased IL-10 levels |

Case Studies

- Antibacterial Study :

- Anticancer Evaluation :

- Inflammation Modulation :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(4-Acetylbenzenesulfonamido)propanoic acid, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via sulfonamide coupling. React (2S)-2-aminopropanoic acid with 4-acetylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purify via recrystallization or preparative HPLC. Chiral chromatography or X-ray crystallography (for single crystals) confirms stereochemical integrity .

- Critical Parameters : Monitor reaction pH (< 8) to avoid racemization. Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

- Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .

- NMR : Confirm structure via H and C NMR. Key signals: sulfonamide NH (~10 ppm), acetyl carbonyl (~200 ppm in C), and propanoic acid COOH (~12 ppm in H) .

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H] .

Q. How does the acetyl group influence the compound’s solubility and stability under physiological conditions?

- Solubility : The acetyl group enhances lipophilicity, reducing aqueous solubility. Use DMSO or ethanol for in vitro studies. For in vivo applications, consider prodrug strategies (e.g., esterification) .

- Stability : Monitor hydrolysis of the acetyl group at pH > 7.0 via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Approach :

Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., acetyl hydrolysis) using LC-MS/MS .

Dose Optimization : Conduct dose-response studies in animal models to account for metabolic clearance differences .

Target Engagement Assays : Use bioluminescence resonance energy transfer (BRET) to verify target binding in vivo .

Q. How can structure-activity relationships (SAR) be systematically explored for the sulfonamido and acetyl moieties?

- Methodology :

- Analog Synthesis : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Assess sulfonamide bioisosteres (e.g., carbamate) .

- Biological Testing : Use enzyme inhibition assays (IC) and cellular uptake studies (e.g., Caco-2 permeability) to correlate substituent effects with activity .

Q. What advanced techniques identify and quantify degradation products or impurities in batch synthesis?

- Techniques :

- HPLC-MS/MS : Detect trace impurities (e.g., des-acetyl byproduct) with a limit of quantification (LOQ) < 0.1% .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (HO) to predict stability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Protocol :

Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) .

QSAR Modeling : Train models on IC data to predict activity of novel analogs .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic spills with sodium bicarbonate. Dispose of waste via approved chemical channels .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.